molecular formula C16H18S2 B13777230 Disulfide, 2,6-dimethylphenyl 3,5-dimethylphenyl CAS No. 65104-34-9

Disulfide, 2,6-dimethylphenyl 3,5-dimethylphenyl

Cat. No.: B13777230
CAS No.: 65104-34-9
M. Wt: 274.4 g/mol
InChI Key: MMXSWXFYBANZPN-UHFFFAOYSA-N
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Description

2,6-Xylyl 3,5-xylyl disulfide is an organic compound with the molecular formula C16H18S2. It is characterized by the presence of two xylyl groups (2,6-xylyl and 3,5-xylyl) connected by a disulfide bond. This compound is part of the broader class of disulfides, which are known for their sulfur-sulfur bonds. Disulfides play significant roles in various chemical and biological processes, including the stabilization of protein structures and the formation of certain pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-xylyl 3,5-xylyl disulfide can be achieved through several methods. One common approach involves the reaction of organic halides with sodium thiosulfate pentahydrate (Na2S2O3·5H2O) in dimethyl sulfoxide (DMSO) at temperatures ranging from 60 to 70°C . This method is advantageous due to its simplicity and scalability.

Another method involves the oxidation of the corresponding thiols. Thiols can be synthesized from alkyl halides, and their oxidation leads to the formation of disulfides. This process can be carried out using various oxidizing agents, including hydrogen peroxide (H2O2), iodine (I2), and other mild oxidants .

Industrial Production Methods

In industrial settings, the production of 2,6-xylyl 3,5-xylyl disulfide often involves the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The choice of reagents and conditions is optimized to maximize yield and minimize by-products. Industrial methods may also incorporate advanced purification techniques to obtain high-purity disulfide compounds .

Chemical Reactions Analysis

Types of Reactions

2,6-Xylyl 3,5-xylyl disulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Xylyl 3,5-xylyl disulfide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex sulfur-containing compounds.

    Biology: Studied for its role in redox biology and its potential effects on cellular processes involving disulfide bonds.

    Medicine: Investigated for its potential therapeutic properties, including its use in the development of drugs targeting oxidative stress and related conditions.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-xylyl 3,5-xylyl disulfide involves its ability to undergo redox reactions, particularly the interconversion between its disulfide and thiol forms. This redox activity allows it to participate in various biochemical processes, including the modulation of protein function through the formation and reduction of disulfide bonds. The compound can interact with molecular targets such as enzymes and signaling proteins, influencing pathways related to oxidative stress and cellular redox homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Xylyl 3,5-xylyl disulfide is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of both 2,6-xylyl and 3,5-xylyl groups provides a distinct steric and electronic environment, affecting its behavior in chemical reactions and its interactions with biological molecules .

Properties

CAS No.

65104-34-9

Molecular Formula

C16H18S2

Molecular Weight

274.4 g/mol

IUPAC Name

1-[(2,6-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene

InChI

InChI=1S/C16H18S2/c1-11-8-12(2)10-15(9-11)17-18-16-13(3)6-5-7-14(16)4/h5-10H,1-4H3

InChI Key

MMXSWXFYBANZPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)SSC2=CC(=CC(=C2)C)C

Origin of Product

United States

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